3-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid
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Overview
Description
3-(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)acrylic acid: is an organic compound with the molecular formula C15H15NO4 It is characterized by the presence of an isoxazole ring, a phenyl group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)acrylic acid typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where the isoxazole derivative reacts with a phenyl halide in the presence of a base.
Formation of the Acrylic Acid Moiety: The final step involves the formation of the acrylic acid moiety through a Heck reaction, where the phenylisoxazole derivative reacts with acrylic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxo derivatives of the isoxazole ring.
Reduction: Alcohol derivatives of the acrylic acid moiety.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)acrylic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its isoxazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The isoxazole ring is a common motif in many pharmaceuticals, and modifications to this compound can lead to the development of new drugs .
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 3-(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)acrylic acid involves its interaction with specific molecular targets. The isoxazole ring can mimic natural substrates, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethylisoxazol-4-yl)methoxybenzoic acid
- 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid
- 4-Methoxybenzoic acid (1-(3,4-Dimethoxyphenyl)ethylidene)hydrazide
Uniqueness
What sets 3-(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)acrylic acid apart from similar compounds is its combination of the isoxazole ring, phenyl group, and acrylic acid moiety.
Properties
IUPAC Name |
3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-10-14(11(2)20-16-10)9-19-13-6-3-12(4-7-13)5-8-15(17)18/h3-8H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZPGKUDULVQNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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